molecular formula C24H27BrN4O4 B11190341 4-(4-bromobenzoyl)-3-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}tetrahydro-2(1H)-pyrazinone

4-(4-bromobenzoyl)-3-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}tetrahydro-2(1H)-pyrazinone

Cat. No.: B11190341
M. Wt: 515.4 g/mol
InChI Key: IEORNYFJIXNFRA-UHFFFAOYSA-N
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Description

4-(4-bromobenzoyl)-3-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}tetrahydro-2(1H)-pyrazinone is a complex organic compound that features a bromobenzoyl group, a methoxyphenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromobenzoyl)-3-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}tetrahydro-2(1H)-pyrazinone typically involves multiple steps. One common method includes the following steps:

    Formation of the bromobenzoyl intermediate: This step involves the reaction of 4-bromobenzoyl chloride with a suitable amine to form the bromobenzoyl intermediate.

    Introduction of the piperazine moiety: The intermediate is then reacted with 4-(4-methoxyphenyl)piperazine under controlled conditions to introduce the piperazine moiety.

    Cyclization: The final step involves cyclization to form the tetrahydro-2(1H)-pyrazinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromobenzoyl)-3-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}tetrahydro-2(1H)-pyrazinone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-bromobenzoyl)-3-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}tetrahydro-2(1H)-pyrazinone has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 4-(4-bromobenzoyl)-3-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}tetrahydro-2(1H)-pyrazinone involves its interaction with specific molecular targets. The bromobenzoyl group can interact with proteins or enzymes, potentially inhibiting their activity. The piperazine moiety can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-bromobenzoyl)-3-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}tetrahydro-2(1H)-pyrazinone is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the bromobenzoyl and methoxyphenyl groups, along with the piperazine moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C24H27BrN4O4

Molecular Weight

515.4 g/mol

IUPAC Name

4-(4-bromobenzoyl)-3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]piperazin-2-one

InChI

InChI=1S/C24H27BrN4O4/c1-33-20-8-6-19(7-9-20)27-12-14-28(15-13-27)22(30)16-21-23(31)26-10-11-29(21)24(32)17-2-4-18(25)5-3-17/h2-9,21H,10-16H2,1H3,(H,26,31)

InChI Key

IEORNYFJIXNFRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3C(=O)NCCN3C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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